Dopac

Neuroscience Dopamine Metabolism Biomarker

Researchers monitoring acute dopaminergic activity require a metabolite that reflects real-time neuronal changes. DOPAC, the primary intra-neuronal dopamine metabolite, directly addresses this need. • 2× faster formation than HVA (20.5 vs 10.1 nmoles/g/hr) for capturing rapid neurotransmission events • Shorter brain t½ (10 vs 18 min) ensures higher temporal resolution in pharmacological, optogenetic & behavioral studies • Probenecid-unresponsive, enabling clean separation of metabolic from transport effects in CNS drug mechanism studies Supplied at ≥98% purity (HPLC); stable at -20°C long-term; batch-specific CoA included.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 102-32-9
Cat. No. B139054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDopac
CAS102-32-9
Synonyms3,4-Dihydroxybenzeneacetic Acid;  (3,4-Dihydroxyphenyl)acetic Acid;  Ba 2773;  DOPAC;  Dihydroxyphenylacetic Acid;  Dopacetic Acid;  Homoprotocatechuic Acid; 
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)O)O)O
InChIInChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)
InChIKeyCFFZDZCDUFSOFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydroxyphenylacetic Acid (DOPAC) CAS 102-32-9: A Key Dopamine Metabolite for Neuroscience Research Procurement


3,4-Dihydroxyphenylacetic acid (DOPAC, CAS 102-32-9) is a catecholamine compound with the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol [1]. It is the primary neuronal metabolite of the neurotransmitter dopamine in the central nervous system . Cerebrospinal fluid (CSF) DOPAC is derived from intra-neuronal metabolism of cytoplasmic dopamine and acts as a sensitive and specific biomarker of central dopamine deficiency [2]. DOPAC is a normal constituent of rat brain tissue, and its measurement is widely used in neurochemical research to monitor dopamine metabolism, turnover, and neuronal activity, particularly in studies of Parkinson's disease .

Why DOPAC (CAS 102-32-9) Cannot Be Readily Replaced by Other Dopamine Metabolites in Research Assays


In-class substitution of DOPAC with alternative dopamine metabolites, such as homovanillic acid (HVA), is scientifically invalid due to fundamental differences in their metabolic origin, formation kinetics, and quantitative relationship to neuronal activity. DOPAC is formed directly from dopamine via monoamine oxidase (MAO) within neurons, while HVA is a further downstream O-methylated product [1]. Consequently, DOPAC levels are more responsive to rapid changes in dopamine turnover, with a shorter half-life in brain tissue (t1/2 = 10 min for DOPAC vs. 18 min for HVA) and a formation rate that is twice that of HVA (20.5 vs. 10.1 nmoles/g/hr) [2]. These distinct pharmacokinetic and metabolic pathways mean that assay results for DOPAC cannot be directly compared to or substituted by HVA without compromising the biological interpretation of dopaminergic activity.

Quantitative Evidence: DOPAC (CAS 102-32-9) Differentiated from Homovanillic Acid (HVA) in Dopamine Metabolism Studies


Superior Formation Rate and Neuronal Correlation of DOPAC Over HVA in Rat Striatum

DOPAC is quantitatively the major dopamine metabolite in the rat striatum. Its measurement may provide the best index of functional neuronal activity compared to HVA. In a gas chromatographic study of rat striatum, the rate of formation of DOPAC was 20.5 nmoles/g/hr, which was 2.03 times greater than the formation rate of HVA at 10.1 nmoles/g/hr [1]. Furthermore, the steady-state tissue level of DOPAC (5.21 nmoles/g ± 0.40) exceeded that of HVA (3.63 nmoles/g ± 0.25) [2].

Neuroscience Dopamine Metabolism Biomarker

Rapid Turnover of DOPAC Enables Real-Time Monitoring of Dopaminergic Activity

DOPAC exhibits a significantly faster turnover rate than HVA, making it a more responsive marker for acute changes in dopamine metabolism. In rat striatum, the half-life (t1/2) for the disappearance of DOPAC following MAO inhibition was 10 minutes, compared to 18 minutes for HVA [1]. This faster clearance reflects its direct and rapid formation from dopamine.

Neurochemistry Pharmacokinetics Microdialysis

Distinct Metabolic Pathway Response to Probenecid Differentiates DOPAC from HVA

The metabolic pathways for DOPAC and HVA are distinct, as demonstrated by their differential response to probenecid, an inhibitor of organic acid transport. In rat striatum, two hours after probenecid administration (200 mg/kg i.p.), HVA levels approximately doubled, whereas DOPAC levels did not show a significant increase [1]. This indicates that HVA is actively cleared from the brain, while DOPAC's primary route of elimination is via O-methylation to HVA.

Pharmacology Drug Transport Metabolism

HPLC-EC Assay Specificity: DOPAC Enables Simultaneous Analysis with Key Catecholamines

DOPAC can be easily and specifically assayed by high-performance liquid chromatography with electrochemical detection (HPLC-EC) simultaneously with norepinephrine (NE), epinephrine (E), and dopamine (DA), which is a key technical advantage over other assays or analytes [1]. While DOPAC is known to be unstable in perchloric acid extracts (dropping >50% in 6 hours at 4°C), the addition of a specific reducing agent, dithiothreitol (DTT) at 0.65 mmol/l prior to HPLC-EC analysis extends its stability to at least 2 hours at 4°C [2].

Analytical Chemistry HPLC Electrochemical Detection

DOPAC as a Preferred Ligand for Mo(VI) Complexation in Coordination Chemistry

3,4-Dihydroxyphenylacetic acid (DOPAC) is specifically employed as a ligand in the preparation of molybdenum(VI) complexes . The catechol moiety of DOPAC provides two adjacent hydroxyl groups that act as strong binding sites for metal centers, making it a valuable building block in coordination chemistry. While other catechol-containing analogs exist, DOPAC's additional carboxylic acid group offers a third potential coordination site, enabling the formation of more diverse and complex architectures compared to simpler dihydroxybenzene ligands.

Inorganic Chemistry Coordination Chemistry Ligand Synthesis

Application in Voltammetric Studies with Modified Electrodes

The electrochemical behavior of DOPAC is well-characterized and has been studied for sensor development applications. Specifically, the voltammetric reduction of DOPAC has been successfully investigated at a glassy carbon electrode modified with single-wall carbon nanotubes (SWNTs) . This demonstrates its utility as a model analyte for exploring novel electrode materials and detection strategies for catechol-containing compounds, providing a direct application that may not be as extensively validated for other metabolites like HVA.

Electrochemistry Sensor Development Carbon Nanotubes

Optimal Application Scenarios for DOPAC (CAS 102-32-9) Based on Quantitative Evidence


Monitoring Acute Changes in Neuronal Dopamine Activity via In Vivo Microdialysis or Tissue Punch

Given its superior formation rate (20.5 vs 10.1 nmoles/g/hr) and shorter half-life (10 min vs 18 min) compared to HVA [1], DOPAC is the preferred analyte for capturing real-time or acute changes in dopamine neurotransmission. This is critical for studies involving fast-acting pharmacological agents, behavioral paradigms, or optogenetic/chemogenetic manipulations of dopaminergic circuits.

Validating Pharmacological Effects on Dopamine Transport and Clearance Mechanisms

The distinct metabolic pathway of DOPAC, evidenced by its lack of response to probenecid treatment while HVA levels double [2], makes it an essential endpoint for dissecting drug effects on dopamine metabolism versus active transport out of the brain. This specificity is vital for correctly interpreting the mechanism of action for novel CNS-active compounds.

Synthesis of Multifunctional Coordination Complexes and Metal-Organic Frameworks (MOFs)

DOPAC's unique structure, featuring both a catechol moiety and a carboxylic acid group, provides three potential coordination sites, making it a versatile ligand for creating complex architectures with metals like molybdenum . Researchers in inorganic chemistry should select DOPAC over simpler catechol ligands when building multi-dimensional or heterometallic systems.

Developing and Validating Electrochemical Sensors for Catecholamines

The well-documented voltammetric behavior of DOPAC on modified electrodes, such as those incorporating carbon nanotubes , positions it as an ideal standard for developing new electrochemical detection platforms. Its use can expedite method development and provide a reliable benchmark for comparing novel sensor materials and surface modifications.

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